Cylindricine E is a member of the cylindricine family, which consists of marine tricyclic alkaloids first isolated from the ascidian Clavelina cylindrica off the coast of Tasmania in the early 1990s. These compounds are characterized by their unique azatricyclic frameworks, which include either a pyrrolo[1,2-j]quinoline or a pyrido[2,1-j]quinoline structure. Cylindricine E, specifically, is notable for its potential biological activities and complex molecular structure.
Cylindricine E belongs to a group of natural products known as marine alkaloids. These compounds are derived from marine organisms and often exhibit significant pharmacological properties. The cylindricine family includes several other members, such as cylindricines A, B, C, D, and F, each exhibiting unique structural and biological characteristics. The classification of these compounds is primarily based on their structural features and the specific marine organisms from which they are derived.
The synthesis of cylindricine E has been achieved through various synthetic routes. One notable method involves starting from (+)-cylindricine C as a precursor. The synthetic pathway typically includes several key steps:
These steps have demonstrated good yields and stereoselectivity, confirming the effectiveness of the synthetic strategies employed in producing cylindricine E .
Cylindricine E has a complex molecular structure characterized by specific stereocenters that contribute to its biological activity. The molecular formula for cylindricine E is .
The structural elucidation of cylindricine E has been achieved using nuclear magnetic resonance spectroscopy, which provides detailed information about the arrangement of atoms within the molecule .
Cylindricine E can participate in various chemical reactions due to its functional groups. Some notable reactions include:
These reactions are crucial for modifying cylindricine E to enhance its biological activity or to create derivatives with improved properties .
The mechanism of action for cylindricine E involves its interaction with specific biological targets within organisms. While detailed mechanisms remain under investigation, it is believed that cylindricines may exert their effects through:
Research into these mechanisms is ongoing to fully elucidate how cylindricines can be utilized therapeutically .
These properties make cylindricine E a subject of interest for further research and potential applications .
Cylindricine E has garnered attention in scientific research due to its potential pharmacological properties. Applications include:
The ongoing exploration of cylindricines like cylindricine E highlights their significance in both synthetic chemistry and biomedical research .
The cylindricine alkaloids were first isolated in the early 1990s by Adrian J. Blackman and collaborators from the marine ascidian Clavelina cylindrica (sea squirt) collected off Tasmania’s east coast. These discoveries were documented in a series of three papers describing 11 structurally related tricyclic alkaloids, with cylindricines A and B identified as the most abundant metabolites. Initial structural elucidation relied on spectral analysis and X-ray crystallography of derived picrate salts. Notably, optical rotations of the natural isolates were not recorded, creating persistent ambiguity about their absolute configurations [1] [2]. This work expanded the chemical diversity of marine-derived alkaloids and highlighted ascidians as prolific sources of architecturally complex nitrogenous compounds with potential bioactivity.
Cylindricines share a characteristic tricyclic core but exhibit significant structural variations, falling into two primary subclasses:
Key Structural Variations:
Table 1: Structural Classification of Key Cylindricine Alkaloids
Alkaloid | Core Structure | C2 Chain | C4 Substituent | C13/C14 Functionality | A/B Fusion |
---|---|---|---|---|---|
Cylindricine A | Pyrrolo[2,1-j]quinoline | n-Hexyl | Ketone | -CH₂Cl | cis |
Cylindricine B | Pyrido[2,1-j]quinoline | n-Hexyl | Ketone | -CH₂Cl | cis |
Cylindricine E | Pyrrolo[2,1-j]quinoline | n-Hexyl | Ketone | -CH₂OCH₃ | cis |
Cylindricine F | Pyrrolo[2,1-j]quinoline | n-Hexyl | Ketone | -CH₂SCN | cis |
Cylindricine H | Pyrrolo[2,1-j]quinoline | n-Butyl | Acetoxy | -CH₂SCN | cis |
Cylindricine K | Pyrrolo[2,1-j]quinoline | n-Hexyl | Ketone | Unsaturated Ketone (A-ring) | cis |
Fasicularin | Pyrido[2,1-j]quinoline | n-Hexyl? | None | -CH₂SCN? | trans |
Cylindricine E occupies a distinct position within the cylindricine family due to its C14 methoxymethyl functionality (-CH₂OCH₃) on the pyrrolidine ring (C-ring). This structural feature differentiates it from cylindricine A (chloromethyl), cylindricine C (hydroxymethyl), and cylindricine D (hydroxymethyl with different stereochemistry or conformation). Its isolation demonstrated the variability of the substituent on the C13 carbon. Like cylindricines A-D, it possesses the n-hexyl chain at C2 and a ketone at C4. Cylindricine E is part of a proposed biosynthetic interconversion network within the pyrroloquinoline series. It is hypothesized to form via nucleophilic attack (methanol) on a transient aziridinium ion intermediate generated from cylindricine A (chloromethyl) or a related precursor [1] [5]. This reactivity mirrors the established equilibrium between cylindricines A and B via an aziridinium species [1]. Cylindricine E thus serves as a crucial piece of evidence supporting the role of aziridinium ions in the chemistry and potential bioactivity (e.g., DNA alkylation) of this alkaloid class.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7